![molecular formula C17H18N4O2S B2640058 N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-16-4](/img/structure/B2640058.png)
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Description
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.
Scientific Research Applications
Synthesis and Biological Activities
The compound and its derivatives have been extensively studied for their analgesic and anti-inflammatory properties. Research by Gökçe et al. (2011) highlights the synthesis of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives to reduce gastrointestinal toxicity associated with NSAIDs. These compounds, including variants of the specified chemical structure, demonstrated significant analgesic and anti-inflammatory activities without causing gastric ulcerogenic effects compared to reference NSAIDs (Gökçe, Şirin Çolak, Kuepeli, Şahin, 2011).
Antimicrobial and Antifungal Properties
Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. These compounds provide a promising framework for developing new antimicrobial agents with enhanced efficacy (Helal, Abbas, Salem, Farag, Ammar, 2013).
Antitubercular Activity
Srinivasarao et al. (2020) designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as potent anti-tubercular agents. These derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as novel therapeutics in tuberculosis treatment (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, Chandra Sekhar, 2020).
Antioxidant Activity
The design and synthesis of new chemical entities incorporating the indoline framework, such as isatin derivatives, have shown significant antioxidant properties. Abu‐Hashem et al. (2022) explored this area by synthesizing isatin derivatives that exhibited excellent anti-proliferative activities against various human cancer cell lines, highlighting the compound's potential in cancer therapy and as antioxidants (Abu‐Hashem, Al-Hussain, 2022).
Anticonvulsant and Cholinesterase Inhibition
Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those structurally related to the compound of interest, has revealed anticonvulsant activities and cholinesterase inhibition, which are crucial for developing treatments for neurological disorders like Alzheimer's disease. This approach signifies a step towards multifunctional drugs that address oxidative stress and cholinergic transmission reduction in Alzheimer's disease (Yanovsky, Finkin-Groner, Zaikin, Lerman, Shalom, Zeeli, Weill, Ginsburg, Nudelman, Weinstock, 2012).
properties
IUPAC Name |
N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-15(22)18-14-7-8-16(20-19-14)24-11-17(23)21-10-9-12-5-3-4-6-13(12)21/h3-8H,2,9-11H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVWRQONYRLELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide |
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